Tetramethylammonium hydroxide

Catalog No.
S588977
CAS No.
75-59-2
M.F
C4H13NO
M. Wt
91.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylammonium hydroxide

CAS Number

75-59-2

Product Name

Tetramethylammonium hydroxide

IUPAC Name

tetramethylazanium;hydroxide

Molecular Formula

C4H13NO

Molecular Weight

91.15 g/mol

InChI

InChI=1S/C4H12N.H2O/c1-5(2,3)4;/h1-4H3;1H2/q+1;/p-1

InChI Key

WGTYBPLFGIVFAS-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C.[OH-]

solubility

In water, 1.0X10+6 mg/L at 25 °C /miscible/ (est)

Synonyms

tetraamethylammonium acetate, tetramethylammonium, tetramethylammonium bromide, tetramethylammonium chloride, tetramethylammonium fluoride, tetramethylammonium hydrogen dichloride, tetramethylammonium hydroxide, tetramethylammonium hydroxide pentahydrate, tetramethylammonium iodide, tetramethylammonium nitrate, tetramethylammonium perchlorate, tetramethylammonium sulfate (2:1), tetramethylammonium tribromide, tetramethylammonium triiodide, trimethylaminomethane

Canonical SMILES

C[N+](C)(C)C.[OH-]

The exact mass of the compound Tetramethylammonium hydroxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.0x10+6 mg/l at 25 °c /miscible/ (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Tetramethylammonium hydroxide (TMAH), CAS 75-59-2, is a strong, metal-ion-free quaternary ammonium base widely procured for semiconductor fabrication, analytical chemistry, and materials synthesis [1]. As a highly alkaline reagent, it provides the pH control and reactive hydroxide ions characteristic of inorganic bases, but with a volatile, non-metallic organic cation [2]. This unique combination makes TMAH an indispensable material for processes where mobile alkali metal contamination must be strictly avoided, such as in complementary metal-oxide-semiconductor (CMOS) manufacturing, positive photoresist development, and anisotropic silicon micromachining. Additionally, its specific molecular geometry serves as a highly precise structure-directing agent in the synthesis of small-pore zeolites [3].

Attempting to substitute TMAH with common, lower-cost inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) introduces mobile alkali metal ions into the process environment [1]. In microelectronics, these ions diffuse into silicon dioxide layers, causing catastrophic threshold voltage shifts and device failure [2]. Conversely, substituting TMAH with other metal-ion-free organic bases, such as tetraethylammonium hydroxide (TEAH) or tetrapropylammonium hydroxide (TPAH), alters the steric bulk of the cation. In silicon etching, larger alkyl chains drastically reduce the etch rate and alter crystallographic selectivity. In zeolite synthesis, replacing TMAH with TPAH completely changes the templated pore topology, yielding entirely different framework structures that are useless for target applications like methanol-to-olefins (MTO) catalysis [3].

Anisotropic Silicon Etching: CMOS Compatibility and Mask Selectivity

In micro-electromechanical systems (MEMS) fabrication, TMAH provides a critical advantage over traditional KOH etchants by combining anisotropic silicon etching with strict CMOS compatibility [1]. At 80°C, a 25 wt% TMAH solution etches Si(100) at approximately 0.5 to 1.0 µm/min while introducing 0 ppm of mobile alkali metals[2]. Furthermore, TMAH exhibits exceptional selectivity for silicon over silicon dioxide (SiO2) hard masks. The Si(100):SiO2 etch selectivity in TMAH can reach up to 4000:1, whereas KOH typically maxes out at around 300:1 [1]. This allows engineers to use much thinner, standard thermal oxide masks during deep silicon etching without risking mask depletion.

Evidence DimensionSi(100) to SiO2 Etch Selectivity and Alkali Content
Target Compound DataTMAH (25 wt%): ~4000:1 selectivity, 0 ppm alkali metals
Comparator Or BaselineKOH (20-30 wt%): ~300:1 selectivity, introduces K+ ions
Quantified Difference>4x higher oxide mask selectivity and complete elimination of mobile ion contamination
Conditions80°C wet etching of crystalline silicon using thermal SiO2 hard masks

Procurement of TMAH is mandatory for integrating MEMS structures directly onto CMOS wafers, as it prevents potassium-induced electrical degradation and allows the use of standard, thin SiO2 masks.

Positive Photoresist Development: Eliminating Mobile Ion Drift

In semiconductor lithography, the development of positive photoresists requires a highly controlled alkaline solution to dissolve the exposed polymer regions. Historically, sodium-based developers were used, but these left residual Na+ ions that readily migrate through gate oxides under electric fields[1]. TMAH, standardized at a 2.38 wt% (0.26 N) concentration, acts as a Metal-Ion-Free (MIF) developer. By replacing Na+ with the bulky, non-metallic tetramethylammonium cation, TMAH completely eliminates alkali-induced threshold voltage (Vth) shifts in MOSFET devices [2]. The 2.38% TMAH standard provides identical or superior dissolution contrast for novolac and chemically amplified resists compared to NaOH, without the associated electrical reliability risks.

Evidence DimensionMobile Ion Contamination in Gate Oxides
Target Compound DataTMAH (2.38 wt%): Metal-ion-free, stable threshold voltage
Comparator Or BaselineNaOH/KOH developers: High Na+/K+ content, causes severe Vth drift
Quantified DifferenceComplete elimination of alkali metal drift in semiconductor devices
ConditionsDevelopment of positive photoresists in front-end-of-line (FEOL) semiconductor manufacturing

Buyers in the semiconductor industry must specify high-purity 2.38% TMAH to ensure high-yield, reliable integrated circuit manufacturing without mobile ion contamination.

Zeolite Structure-Directing Efficacy: Precision Pore Templating

In the hydrothermal synthesis of zeolites and silicoaluminophosphates (SAPOs), the choice of the quaternary ammonium cation strictly dictates the resulting crystallographic framework [1]. TMAH, with its small kinetic diameter, is the premier structure-directing agent (SDA) for synthesizing Chabazite (CHA) frameworks, such as SAPO-34 and SSZ-13, which possess narrow pore openings of approximately 0.38 nm [2]. If a buyer substitutes TMAH with a larger analog like tetrapropylammonium hydroxide (TPAH), the synthesis will instead yield an MFI framework (e.g., ZSM-5) with larger 0.55 nm pores [1]. The specific steric bulk of TMAH is non-negotiable for producing the small-pore catalysts required for highly selective gas separations and methanol-to-olefins (MTO) processes.

Evidence DimensionTemplated Zeolite Pore Size and Framework Topology
Target Compound DataTMAH: Directs CHA framework (SAPO-34/SSZ-13) with ~0.38 nm pores
Comparator Or BaselineTPAH: Directs MFI framework (ZSM-5) with ~0.55 nm pores
Quantified Difference~0.17 nm reduction in pore size, fundamentally changing catalytic shape selectivity
ConditionsHydrothermal synthesis of molecular sieves/zeolites

Procurement must exactly match the alkyl chain length of the SDA to the target zeolite; TMAH is specifically required for synthesizing small-pore catalysts used in the petrochemical industry.

CMOS-Compatible MEMS Fabrication

Due to its zero alkali metal content and exceptional selectivity to SiO2 masks, TMAH is the etchant of choice for bulk micromachining of silicon sensors, microfluidics, and actuators directly on wafers containing pre-fabricated CMOS circuitry [1].

Standardized Photoresist Development (MIF)

Formulated at 2.38 wt%, TMAH is universally procured as a Metal-Ion-Free developer for positive photoresists in both advanced semiconductor nodes and routine photolithography, preventing mobile ion contamination in gate oxides [2].

Synthesis of Small-Pore Zeolite Catalysts

TMAH is utilized as an essential structure-directing agent in the commercial and laboratory-scale hydrothermal synthesis of SAPO-34 and SSZ-13 zeolites, which are critical for methanol-to-olefins (MTO) conversion and selective catalytic reduction (SCR) of NOx[3].

Analytical Pyrolysis (Py-GC/MS) Derivatization

In analytical chemistry, TMAH is used as a robust thermochemolysis reagent to cleave and methylate complex, non-volatile macromolecules (like lignin, humic acids, and synthetic polymers) at high temperatures, rendering them volatile enough for GC-MS analysis without column degradation[4].

Physical Description

Tetramethylammonium hydroxide is a solid in the hydrated form or a colorless liquid with a strong ammonia-like odor. It is soluble in water. It is corrosive to metals and tissue.
Liquid

Color/Form

The free base is known only in solution or as a solid pentahydrate, forming colorless, deliquescent needles
Liquid

Density

Specific gravity of solution approximately 1.00 at 24 °C/4 °C

LogP

log Kow = -2.47 (est)

Odor

Strong ammonia-like

Melting Point

63 °C

UNII

5GKP7317Q2

Related CAS

51-92-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 548 companies from 36 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (54.01%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (47.81%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (99.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (33.39%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H370 (39.78%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (39.05%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411 (43.07%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Ganglionic Stimulants

Vapor Pressure

1.16X10-6 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

75-59-2

Wikipedia

Tetramethylammonium hydroxide

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Plastic material and resin manufacturing
Services
Synthetic rubber manufacturing
Methanaminium, N,N,N-trimethyl-, hydroxide (1:1): ACTIVE
A strong base available in 10% solution
Commercial product sold as a 25% solution in water or methanol

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Air sensitive. hygroscopic. /Tetramethylammonium hydroxide pentahydrate/

Stability Shelf Life

Stable under recommended storage conditions. /Tetramethylammonium hydroxide pentahydrate/

Dates

Last modified: 08-15-2023

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